pKa Differentiation from Key Analogs
The predicted pKa of 2-Chloro-N1-cyclohexyl-benzene-1,4-diamine is 5.30±0.10, which is 0.50 log units higher (less acidic) than 2-chlorobenzene-1,4-diamine (CAS 615-66-7, pKa 4.80±0.10) and 1.10 log units lower (more acidic) than N-cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD, CAS 101-87-1, pKa 6.40±0.20) . This positions the target compound in an intermediate ionization window where the fraction of neutral vs. protonated species at physiological pH (7.4) differs meaningfully from both comparators, affecting membrane permeability predictions and salt-formation strategies.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | pKa = 5.30±0.10 |
| Comparator Or Baseline | 2-Chlorobenzene-1,4-diamine (CAS 615-66-7): pKa 4.80±0.10; CPPD (CAS 101-87-1): pKa 6.40±0.20 |
| Quantified Difference | ΔpKa = +0.50 vs. 2-chlorobenzene-1,4-diamine; ΔpKa = -1.10 vs. CPPD |
| Conditions | Predicted values (ACD/Labs or equivalent software), 25 °C, aqueous |
Why This Matters
A pKa shift of 0.5–1.1 log units changes the neutral:protonated ratio by approximately 3- to 12-fold at pH 7.4, which can significantly alter passive membrane permeability, solubility-pH profiles, and chromatographic retention behavior in purification workflows.
